molecular formula C12H7F3OS B1598730 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde CAS No. 343604-31-9

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B1598730
CAS No.: 343604-31-9
M. Wt: 256.25 g/mol
InChI Key: HUULOHHLGLJHED-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C12H7F3OS and a molecular weight of 256.24 g/mol . This compound features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is not well-documented. its reactivity is primarily determined by the presence of the aldehyde group and the electron-withdrawing trifluoromethyl group. These functional groups influence the compound’s behavior in various chemical reactions, including nucleophilic addition and electrophilic substitution .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULOHHLGLJHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405455
Record name 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-31-9
Record name 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-carboxaldehyde 60.1 (1.03 g, 5.4 mmol), 4-(trifluoromethyl)benzeneboronic acid 61.1 (2.05 g, 10.9 mmol), K2CO3 (2.24 g, 16.2 mmol), and Pd(PPh3)4 (0.60 g, 0.54 mmol) in toluene (15 mL) was stirred for 5 Hours at 95° C. The mixture was cooled to room temperature, filtered through a pad of silica gel (EtOAc), and concentrated. The crude product was chromatographed on silica gel (0-30% EtOAc/hexane) to afford 61.2 (0.87 g, 63%) as off-white crystals. 1H NMR (400 MHz, CDCl3) δ 9.93 (s, 1H), 7.78 (m, 3H), 7.70 (d, 2H), 7.48 (d, 1H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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